2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol is an organic compound with a unique structure that includes a chloromethyl group, a phenyl group, and a butyne diol moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylbut-3-yne-1,2-diol with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-phenylbut-3-yne-1,2-dione.
Reduction: Formation of 4-phenylbut-3-ene-1,2-diol or 4-phenylbutane-1,2-diol.
Substitution: Formation of 2-(azidomethyl)-4-phenylbut-3-yne-1,2-diol or 2-(thiomethyl)-4-phenylbut-3-yne-1,2-diol.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The alkyne moiety can participate in cycloaddition reactions, forming cyclic compounds. These reactions can target specific molecular pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-4-methylbut-3-yne-1,2-diol
- 2-(Bromomethyl)-4-phenylbut-3-yne-1,2-diol
- 2-(Chloromethyl)-4-phenylbut-3-ene-1,2-diol
Uniqueness
2-(Chloromethyl)-4-phenylbut-3-yne-1,2-diol is unique due to the presence of both a chloromethyl group and a phenyl-substituted alkyne. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
191479-41-1 |
---|---|
Molekularformel |
C11H11ClO2 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-phenylbut-3-yne-1,2-diol |
InChI |
InChI=1S/C11H11ClO2/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,13-14H,8-9H2 |
InChI-Schlüssel |
DFLHJZTWOFOUIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(CO)(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.